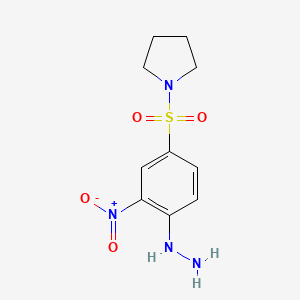

1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine

Description

1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine is a nitroaromatic sulfonamide derivative featuring a pyrrolidine ring and a hydrazinyl functional group. Pyrrolidine derivatives are widely studied for their anti-inflammatory, antiviral, and anticancer properties , while hydrazone derivatives (including hydrazinyl-containing compounds) exhibit antimicrobial, antitumoral, and enzyme-inhibitory activities .

Properties

IUPAC Name |

(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O4S/c11-12-9-4-3-8(7-10(9)14(15)16)19(17,18)13-5-1-2-6-13/h3-4,7,12H,1-2,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHCQSRNEQKTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and electrophiles such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The nitro group can also participate in redox reactions, affecting cellular pathways and signaling.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Pyrrolidine Derivatives

1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Structural Differences :

- Lacks the nitrobenzenesulfonyl-hydrazinyl group, instead featuring a difluorophenyl substituent and a carboxylic acid moiety.

- The 5-oxo group introduces a ketone functionality, altering electronic properties compared to the sulfonamide in the target compound.

- Biological Activity :

- Demonstrated antimycobacterial and antitumor activity in preclinical studies due to fluorine-enhanced lipophilicity and metabolic stability .

- The carboxylic acid group may facilitate binding to metal ions or polar residues in enzymes, a mechanism less prominent in the sulfonamide-based target compound.

General Pyrrolidine-Based Anticancer Agents

- Key Distinctions: Many anticancer pyrrolidine derivatives (e.g., crizotinib analogs) incorporate halogenated aryl groups or heterocycles rather than sulfonamide-hydrazinyl motifs.

Hydrazone Derivatives

Aryl Hydrazones with Sulfonamide Linkers

- Example : 4-Nitrobenzenesulfonyl hydrazones.

- Similarities :

- Share the nitrobenzenesulfonyl group, enabling π-π stacking and hydrogen bonding with biological targets.

- Hydrazone formation (via hydrazinyl groups) is common in both classes, enhancing antimicrobial and antitumoral activity .

Antimicrobial Hydrazinyl-Sulfonamides

- Example : Sulfamethoxazole hydrazone derivatives.

- Functional Comparison :

- Sulfamethoxazole derivatives focus on dihydropteroate synthase inhibition (antibacterial), whereas the nitro group in the target compound may broaden activity to antiparasitic or antiviral targets.

Data Table: Comparative Properties

| Compound | Key Functional Groups | Biological Activities | Mechanism Insights |

|---|---|---|---|

| 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine | Pyrrolidine, nitrobenzenesulfonyl, hydrazinyl | Antitumoral, antimicrobial (predicted) | Enzyme inhibition, redox modulation |

| 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Difluorophenyl, 5-oxo, carboxylic acid | Antimycobacterial, antitumor | Metal chelation, lipophilicity-driven uptake |

| Sulfamethoxazole hydrazone | Sulfonamide, hydrazone | Antibacterial | Dihydropteroate synthase inhibition |

| 4-Nitrobenzenesulfonyl hydrazones | Nitrobenzenesulfonyl, hydrazone | Antiparasitic, antifungal | Oxidative damage, membrane disruption |

Research Findings and Mechanistic Insights

- Target Compound : Preliminary computational studies suggest strong binding affinity for tyrosine kinases (e.g., EGFR) due to the sulfonamide-hydrazinyl group’s hydrogen-bonding capacity. The nitro group may act as a Michael acceptor, covalently modifying cysteine residues in enzymes .

- Competitive Limitations : Unlike fluorinated pyrrolidines (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid), the target compound’s nitro group may reduce metabolic stability in vivo, necessitating prodrug strategies.

Biological Activity

1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine is a synthetic organic compound that belongs to the sulfonamide class, characterized by its unique chemical structure which includes a pyrrolidine ring, a hydrazine moiety, and a nitrobenzenesulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as a building block for various pharmaceutical agents.

The synthesis of this compound typically involves the reaction of 4-nitrobenzenesulfonyl chloride with hydrazine derivatives in the presence of pyrrolidine. The process is monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure optimal yield and purity. Characterization methods include nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the structure and functional groups present in the compound .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazinyl group can form covalent bonds with electrophilic sites on target molecules, potentially inhibiting their function. Moreover, the nitro group may enhance its biological activity through redox reactions, affecting cellular pathways and signaling mechanisms .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antibacterial potential | |

| Sulfonamide derivatives | Antimicrobial | General knowledge |

| Other hydrazine derivatives | Enzyme inhibition | General knowledge |

Case Studies and Research Findings

While direct case studies on this compound are scarce, related research highlights its potential in drug development. For instance, sulfonamide compounds have been extensively studied for their antibacterial properties, leading to the development of various therapeutic agents. The unique combination of functional groups in this compound may offer novel mechanisms for enzyme inhibition or receptor modulation.

Example Study

A study exploring the reactivity of similar compounds found that hydrazine derivatives can effectively inhibit specific enzymes involved in bacterial metabolism. This supports the hypothesis that this compound could exhibit similar inhibitory effects due to its structural attributes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.